1-Methoxypent-4-yn-2-amine
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Overview
Description
1-Methoxypent-4-yn-2-amine is an organic compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and an amine group (-NH2) attached to a pentynyl chain. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Methoxypent-4-yn-2-amine typically involves the reaction of 4-pentyn-2-amine with methanol under specific conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methoxy group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methoxypent-4-yn-2-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bond in the pentynyl chain to a double or single bond.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxypent-4-yn-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxypent-4-yn-2-amine involves its interaction with specific molecular targets. The methoxy and amine groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methoxypent-4-yn-2-amine can be compared with other similar compounds such as:
4-Pentyn-2-amine: Lacks the methoxy group, leading to different reactivity and applications.
1-Methoxy-3-butynylamine: Similar structure but with a shorter carbon chain, affecting its chemical properties and uses
Properties
IUPAC Name |
1-methoxypent-4-yn-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-4-6(7)5-8-2/h1,6H,4-5,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXCLTFNOJGVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC#C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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